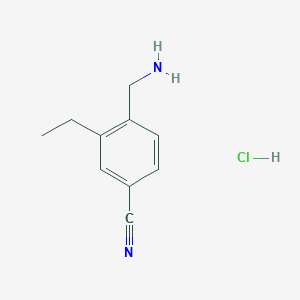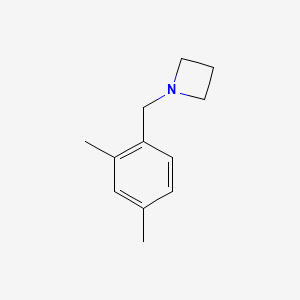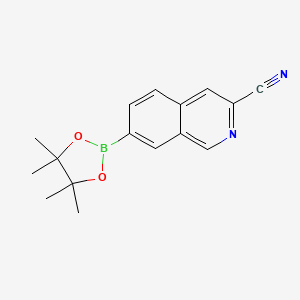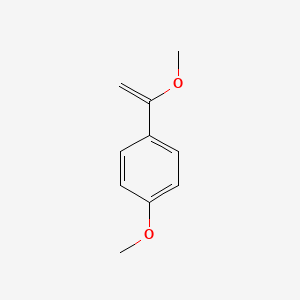
Benzene, 1-methoxy-4-(1-methoxyethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methoxy-4-(1-methoxyethenyl)-: is an organic compound with the molecular formula C9H10O 1-Methoxy-1-phenylethene or 1-Methoxyvinylbenzene . This compound features a benzene ring substituted with a methoxy group (-OCH3) and a methoxyethenyl group (-CH2CH2OCH3).
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with ethyl iodide followed by hydrolysis to form the desired compound.
Friedel-Crafts Alkylation: This involves the alkylation of benzene with methoxyethene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: The industrial production of Benzene, 1-methoxy-4-(1-methoxyethenyl)- typically involves large-scale chemical synthesis using the above-mentioned methods, optimized for efficiency and yield.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(1-methoxyethenyl)- can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzene derivatives with fewer oxygen atoms.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aluminum chloride (AlCl3) in chloroform.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzene derivatives with fewer oxygen atoms.
Substitution: Various functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of pharmaceuticals and drug delivery systems. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzene, 1-methoxy-4-(1-methoxyethenyl)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The methoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical reactions.
Comparación Con Compuestos Similares
Benzene, 1-methoxy-4-methyl-: (p-Methylanisole)
Benzene, 1-methoxy-4-(1-methoxyethyl)-: (1-Methoxy-4-(1-methoxyethyl)benzene)
Uniqueness: Benzene, 1-methoxy-4-(1-methoxyethenyl)- is unique due to its specific substitution pattern, which influences its reactivity and applications compared to similar compounds.
Propiedades
Número CAS |
51440-56-3 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-methoxy-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H12O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-7H,1H2,2-3H3 |
Clave InChI |
AVQPWRZDVLERPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


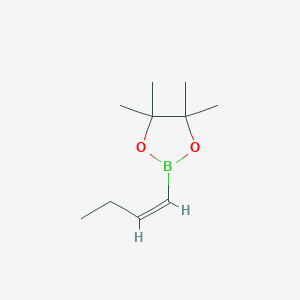
![Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B15331571.png)



![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
